3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde
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Overview
Description
3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a benzaldehyde group attached to a pyrazole ring substituted with two methyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde typically involves the condensation of appropriate starting materials. One common method is the cyclization of hydrazine derivatives with diketones or aldehydes. For instance, the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with benzaldehyde under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of reagents and conditions can vary depending on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzoic acid.
Reduction: 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, pyrazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dimethyl-1H-pyrazol-1-yl)benzoic acid
- 3-(1,3-Dimethyl-1H-pyrazol-4-yl)methanol
- 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzyl chloride
Uniqueness
3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzaldehyde group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H12N2O |
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Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-9-12(7-14(2)13-9)11-5-3-4-10(6-11)8-15/h3-8H,1-2H3 |
InChI Key |
LKRZLJHXUPDYMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC=CC(=C2)C=O)C |
Origin of Product |
United States |
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